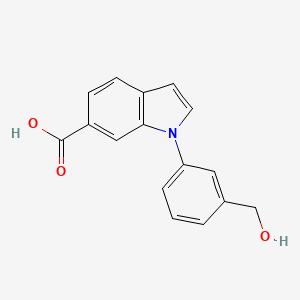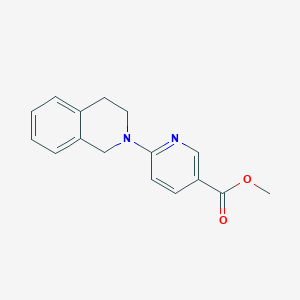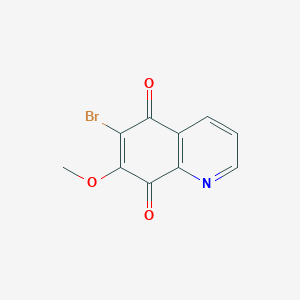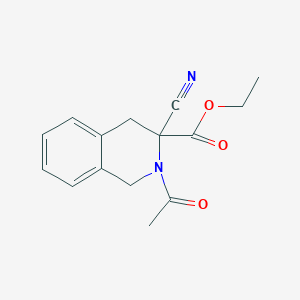![molecular formula C18H15BO2 B15064922 [2-(2-phenylphenyl)phenyl]boronic acid](/img/structure/B15064922.png)
[2-(2-phenylphenyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-phenylphenyl)phenyl]boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with two additional phenyl groups. This compound belongs to the broader class of boronic acids, which are highly valued in organic synthesis, particularly for their role in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-phenylphenyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with a suitable aryl halide under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling, where phenylboronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar palladium-catalyzed coupling reactions, with optimizations for large-scale synthesis. This may involve continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[2-(2-phenylphenyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boranes.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-phenylphenyl)phenyl]boronic acid is widely used in the Suzuki-Miyaura coupling reaction to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases. The unique structure of this compound allows it to interact with specific enzyme active sites, making it a valuable tool in biochemical studies.
Medicine
In medicine, boronic acids have been explored for their potential in drug development, particularly as inhibitors of enzymes involved in cancer and other diseases. The compound’s ability to form reversible covalent bonds with biological targets makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in facilitating carbon-carbon bond formation is crucial in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of [2-(2-phenylphenyl)phenyl]boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
Compared to similar compounds, [2-(2-phenylphenyl)phenyl]boronic acid is unique due to its triaryl structure, which provides enhanced stability and reactivity in various chemical reactions. This structural feature also allows for more specific interactions with biological targets, making it a versatile compound in both synthetic and biological applications.
Properties
Molecular Formula |
C18H15BO2 |
|---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
[2-(2-phenylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C18H15BO2/c20-19(21)18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13,20-21H |
InChI Key |
JOAXPHWDIJKPAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)
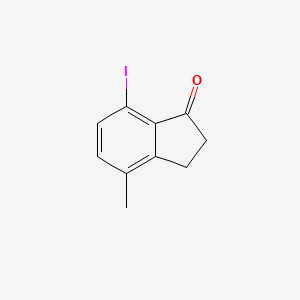
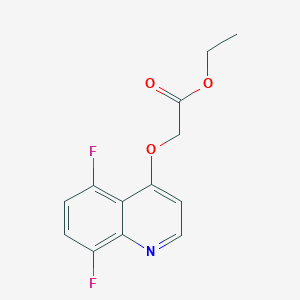
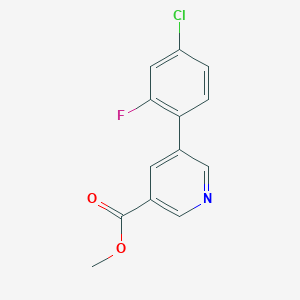

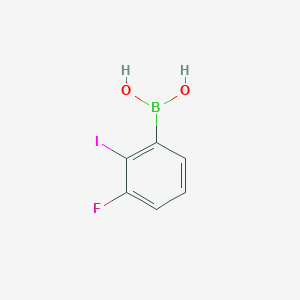

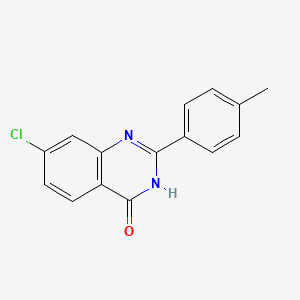
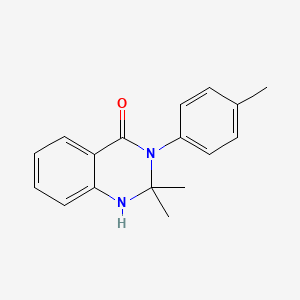
![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)
